甲基硒代丙酮酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

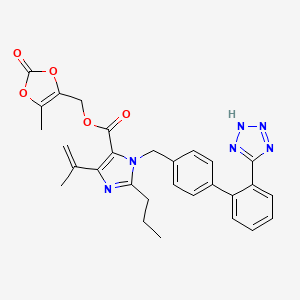

Methylselenopyruvate belongs to the class of organic compounds known as alpha-keto acids and derivatives . These are organic compounds containing an aldehyde substituted with a keto group on the adjacent carbon . It is an extremely weak basic (essentially neutral) compound .

Synthesis Analysis

Methylselenopyruvate is an α-keto acid metabolite of methylselenocysteine . It can be synthesized by a β-lyase reaction with Se-methyl-l-selenocysteine (MSC) generating pyruvate and ammonia . Another method involves a transamination and/or l-amino acid oxidase reaction .Molecular Structure Analysis

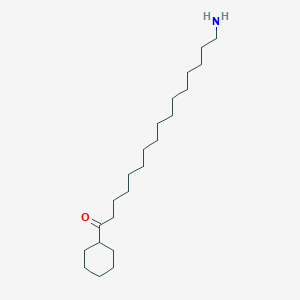

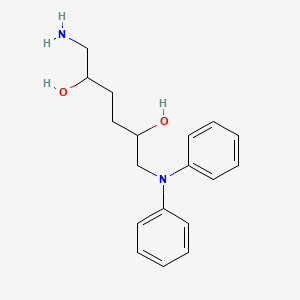

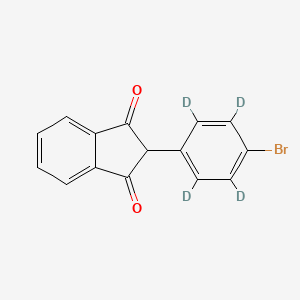

The molecular formula of Methylselenopyruvate is C4H6O3Se . Its average mass is 181.049 Da and its monoisotopic mass is 181.948212 Da .Chemical Reactions Analysis

The biochemical mechanisms contributing to the anticancer effects of Methylselenopyruvate involve β- and γ-lyase reactions . Some pyridoxal 5′-phosphate (PLP)-containing enzymes can catalyze a β-lyase reaction with Se-methyl-l-selenocysteine (MSC) generating pyruvate and ammonia .Physical And Chemical Properties Analysis

Methylselenopyruvate is an extremely weak basic (essentially neutral) compound . Its average mass is 181.049 Da and its monoisotopic mass is 181.948212 Da .科学研究应用

癌症化学预防:甲基硒醇源自硒代谢,被认为是饮食中癌症化学预防的责任方。它由硒代蛋氨酸产生,并催化产生超氧化物,这与诱导癌细胞的细胞周期停滞和细胞凋亡有关(Spallholz, Palace, & Reid, 2004)。

组蛋白脱乙酰酶抑制:有机硒化合物的 α-酮酸代谢物,如甲基硒代半胱氨酸和硒代蛋氨酸,抑制人结肠癌细胞中的组蛋白脱乙酰酶活性。这种抑制作用有助于这些化合物的抗癌特性(Nian, Bisson, Dashwood, Pinto, & Dashwood, 2009)。

细胞周期和细胞凋亡调控:甲基硒醇调节癌症信号基因,导致细胞周期停滞和细胞凋亡。它影响与这些过程相关的几个基因的表达,包括 CDKN1C 和 PPARγ(Zeng, Wu, & Botnen, 2009)。

对前列腺癌的体内疗效:与其他形式的硒相比,甲基硒醇前体(如甲基硒酸)已被证明对人前列腺癌异种移植具有优异的体内生长抑制疗效(Li, Lee, Wang, Hu, Liao, Watts, Combs, & Lü, 2008)。

RNA 晶体学:2'-甲基硒代修饰的寡核糖核苷酸用于 X 射线晶体学数据的定相。这种修饰对于核酸研究中的结构测定至关重要(Puffer, Moroder, Aigner, & Micura, 2007)。

酵母中的毒性机制:由甲基硒酸或二甲基二硒化物产生的甲基硒醇诱导酿酒酵母中产生有毒蛋白质聚集。这项研究有助于了解硒代谢物的毒性机制(Dauplais, Bierła, Maizeray, Lestini, Lobinski, Plateau, Szpunar, & Lazard, 2021)。

化学预防活性与生物利用度:研究表明,硒化合物的化学形式和代谢,特别是那些能够产生甲基化代谢物(如甲基硒醇)的化合物,在癌症模型中具有显着的化学预防活性(Ip, Hayes, Budnick, & Ganther, 1991)。

作用机制

属性

IUPAC Name |

3-methylselanyl-2-oxopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3Se/c1-8-2-3(5)4(6)7/h2H2,1H3,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHPIRYOQIGZLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Se]CC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3Se |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

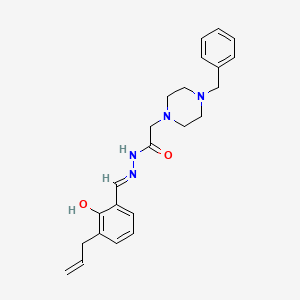

![1-[2-Butyl-5-chloro-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-2-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]pentan-1-ol](/img/structure/B565631.png)

![1-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]-propan-2-ylamino]-3-(1H-indol-4-yloxy)propan-2-ol](/img/structure/B565635.png)